molecular formula C14H22ClNO6 B14319298 Ethanol, 2,2',2''-nitrilotris-, (2-chlorophenoxy)acetate (salt) CAS No. 105377-49-9

Ethanol, 2,2',2''-nitrilotris-, (2-chlorophenoxy)acetate (salt)

Cat. No.: B14319298
CAS No.: 105377-49-9
M. Wt: 335.78 g/mol
InChI Key: NQZZXMKBGJMCPB-UHFFFAOYSA-N
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Description

Ethanol, 2,2’,2’'-nitrilotris-, (2-chlorophenoxy)acetate (salt) is a chemical compound with a complex structure that includes ethanol and chlorophenoxy groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2,2’,2’'-nitrilotris-, (2-chlorophenoxy)acetate (salt) typically involves the reaction of triethanolamine with 2-chlorophenoxyacetic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2,2’,2’'-nitrilotris-, (2-chlorophenoxy)acetate (salt) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce carboxylic acids, while reduction could yield alcohols or amines.

Scientific Research Applications

Ethanol, 2,2’,2’'-nitrilotris-, (2-chlorophenoxy)acetate (salt) has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethanol, 2,2’,2’'-nitrilotris-, (2-chlorophenoxy)acetate (salt) involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Triethanolamine: A related compound with similar structural features but different functional groups.

    2-Chlorophenoxyacetic Acid: Shares the chlorophenoxy group but lacks the ethanol and nitrilotris components.

Uniqueness

Ethanol, 2,2’,2’'-nitrilotris-, (2-chlorophenoxy)acetate (salt) is unique due to its combination of ethanol, nitrilotris, and chlorophenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

105377-49-9

Molecular Formula

C14H22ClNO6

Molecular Weight

335.78 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;2-(2-chlorophenoxy)acetic acid

InChI

InChI=1S/C8H7ClO3.C6H15NO3/c9-6-3-1-2-4-7(6)12-5-8(10)11;8-4-1-7(2-5-9)3-6-10/h1-4H,5H2,(H,10,11);8-10H,1-6H2

InChI Key

NQZZXMKBGJMCPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)O)Cl.C(CO)N(CCO)CCO

Origin of Product

United States

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